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molecular formula C10H12BrF B1373153 1-Bromo-3-(tert-butyl)-5-fluorobenzene CAS No. 1123172-38-2

1-Bromo-3-(tert-butyl)-5-fluorobenzene

Cat. No. B1373153
M. Wt: 231.1 g/mol
InChI Key: NEZOQSYMVSKUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299077B2

Procedure details

Bromo-3-tert-butyl-5-fluorobenzene (323.2 g, 1.4 moles) was dissolved in THF (3.3 L) and cooled −10° C. iPrMgCl (2M solution in THF, 0.5 eq, 350 mL) was added over 20 min, followed by nBuLi (2.5M solution in hexanes, 1.0 eq, 560 mL) over two hours. DMF (4 eq, 450 mL) was added over one hour then stirred for 45 minutes and quenched with 3M HCl (1000 mL). The layers were separated and the aqueous fraction was diluted with water (1 L) and extracted with ethyl acetate (1 L). The organic fractions were combined and washed with water (2×2 L). The organic fraction was concentrated to provide an orange oil (252 g, quant), used directly in the next reaction.
Quantity
323.2 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 L
Type
solvent
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Name
Quantity
560 mL
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:3]=1.C([Mg]Cl)(C)C.[Li]CCCC.CN([CH:26]=[O:27])C>C1COCC1>[C:9]([C:4]1[CH:3]=[C:2]([CH:7]=[C:6]([F:8])[CH:5]=1)[CH:26]=[O:27])([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
323.2 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)C(C)(C)C
Name
Quantity
3.3 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
560 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
450 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
then stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
quenched with 3M HCl (1000 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
the aqueous fraction was diluted with water (1 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (1 L)
WASH
Type
WASH
Details
washed with water (2×2 L)
CONCENTRATION
Type
CONCENTRATION
Details
The organic fraction was concentrated
CUSTOM
Type
CUSTOM
Details
to provide an orange oil (252 g, quant)
CUSTOM
Type
CUSTOM
Details
used directly in the next reaction

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C=O)C=C(C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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